molecular formula C15H20N2O3 B5320559 N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B5320559
M. Wt: 276.33 g/mol
InChI Key: DONJVIOSJMZCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammation and immune responses, and its inhibition has been shown to have therapeutic potential for a variety of diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, such as TNF-α and IL-6, and the suppression of oxidative stress. It has also been shown to exhibit anticancer properties, through the induction of apoptosis and the inhibition of cell proliferation. This compound has been investigated for its potential use in the treatment of a variety of diseases, including cancer, arthritis, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and target specific cellular pathways. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, including its further investigation as a drug delivery system, its potential use in combination therapy with other drugs, and its exploration as a potential therapeutic agent for a variety of diseases. Additionally, further research is needed to fully elucidate its mechanism of action and to optimize its synthesis and handling for use in lab experiments.

Synthesis Methods

N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 7-methyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione with butyl isocyanate. The resulting product is then subjected to a series of purification steps to obtain pure this compound. The synthesis method has been extensively optimized to achieve high yields and purity of this compound.

Scientific Research Applications

N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a drug delivery system, due to its ability to penetrate cell membranes and target specific cellular pathways.

properties

IUPAC Name

N-butyl-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-4-5-16-14(19)11-8-10-12(17-15(11)20)6-9(2)7-13(10)18/h8-9H,3-7H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONJVIOSJMZCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(CC(CC2=O)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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